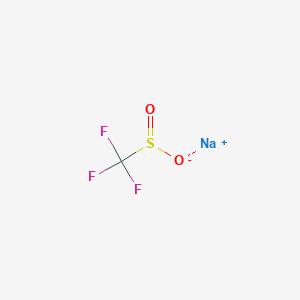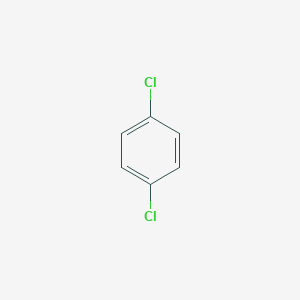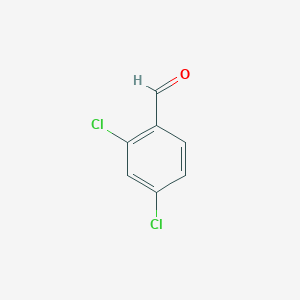![molecular formula C22H28O4 B042916 (6S,8S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one CAS No. 93269-35-3](/img/structure/B42916.png)
(6S,8S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is related to a class of cyclopenta[a]phenanthrenes, which are known for their interesting chemical structures and potential biological activities. Research on these compounds involves their synthesis, molecular structure elucidation, and exploration of their chemical and physical properties to understand their potential applications and interactions in biological systems.
Synthesis Analysis
The synthesis of cyclopenta[a]phenanthrenes involves optimized preparation methods leading to derivatives with varying functional groups. Studies have described the optimization of synthesis routes for related compounds, employing strategies such as the employment of the derived 17,17-ethylene diketal for synthesis of bay-region derivatives (Coombs, 1999). These methodologies highlight the complexity and the tailored approaches needed to synthesize specific derivatives of cyclopenta[a]phenanthrenes.
Molecular Structure Analysis
The molecular structure of cyclopenta[a]phenanthrenes, including the compound , is characterized by multiple ring systems, including cyclopenta and phenanthrene moieties. The three six-membered rings in related structures adopt chair conformations, and the cyclopentane ring displays an approximate envelope conformation. Such detailed structural elucidation helps in understanding the compound's chemical behavior and potential interactions (Zhang et al., 2012).
Chemical Reactions and Properties
Cyclopenta[a]phenanthrenes undergo various chemical reactions, including bromination, which highlights their reactive nature and the potential for further chemical modifications. Bromination of these compounds has been studied to explore the introduction of bromine atoms under different conditions, providing insights into their chemical reactivity and the potential to generate novel derivatives with specific properties (Coombs et al., 1973).
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Crystallography
- The compound is structurally related to various steroidal analogs which have been studied for their crystal structure and molecular conformations. For instance, a study by Ketuly et al. (2009) explored the crystal structure of a related compound, highlighting the significance of hydrogen-bonding interactions in such molecules (Ketuly, Hadi, & Ng, 2009).
Medicinal Chemistry and Synthesis
- Research by Shaheen et al. (2014) focused on the synthesis of derivatives of similar compounds, which were evaluated for their antimicrobial and antitumor activities, indicating the potential medical applications of these substances (Shaheen, Ali, Rosario, & Shah, 2014).
- Another study related to the synthesis and biological activity of cyclopenta[a]phenanthrenes, as examined by Bhatt (1988), sheds light on the potential carcinogenic properties of certain derivatives, which is crucial for understanding their safety profile in medical applications (Bhatt, 1988).
Potential Therapeutic Applications
- The work by Ching (2013) in synthesizing liver X receptor agonists from related compounds signifies the potential of these substances in treating disorders related to cholesterol metabolism (Ching, 2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(6S,8S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O4/c1-13-10-15-16(20(2)7-4-14(24)11-18(13)20)5-8-21(3)17(15)6-9-22(21,26)19(25)12-23/h4-5,7,11,13,15,17,23,26H,6,8-10,12H2,1-3H3/t13-,15+,17-,20+,21-,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWBUCYVXNFNBN-CTVGIFIDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC=C2C4(C1=CC(=O)C=C4)C)C)(C(=O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(CC=C2[C@@]4(C1=CC(=O)C=C4)C)C)(C(=O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
31G2E0J8OF | |
CAS RN |
93269-35-3 |
Source


|
| Record name | 17,21-Dihydroxy-6alpha-methylpregna-1,4,9(11)-triene-3,20-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093269353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17,21-DIHYDROXY-6.ALPHA.-METHYLPREGNA-1,4,9(11)-TRIENE-3,20-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31G2E0J8OF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

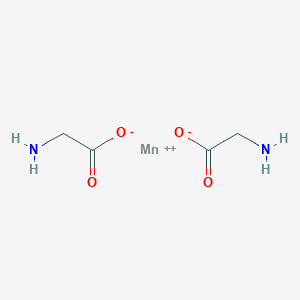
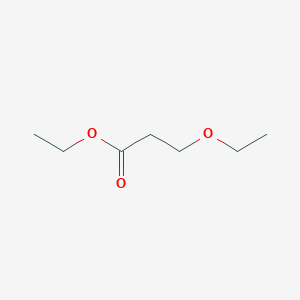
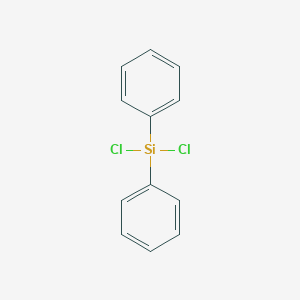
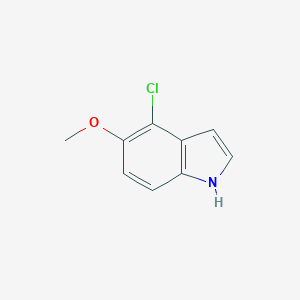
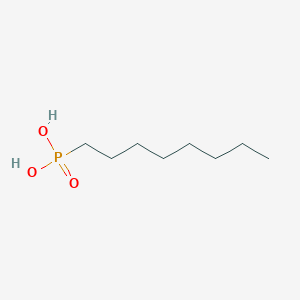
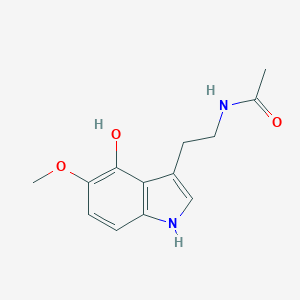
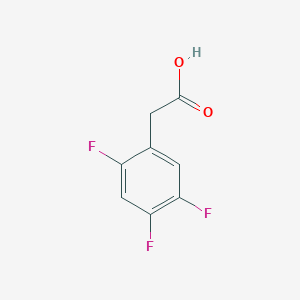
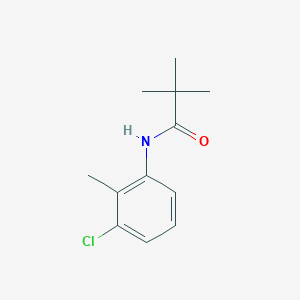
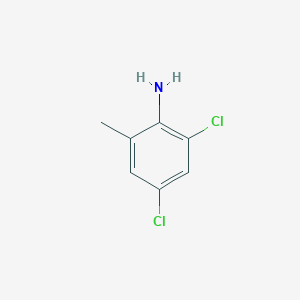
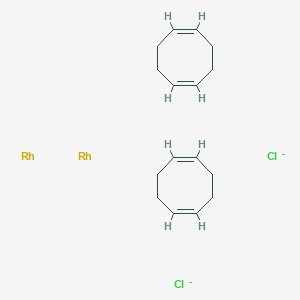
![6-Azabicyclo[3.1.0]hexane](/img/structure/B42858.png)
